Ethyl(thiocyanato)azanium
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Overview
Description
Ethyl(thiocyanato)azanium is an organic compound that contains a thiocyanato group (SCN) attached to an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(thiocyanato)azanium can be synthesized through various methods, including photochemical and electrochemical thiocyanation reactions. Photocatalytic approaches using visible light and electricity have become popular due to their environmentally friendly nature .
Industrial Production Methods: Industrial production of this compound typically involves the use of inexpensive and readily available reagents such as iron(III) chloride for the α-thiocyanation of ketones . This method produces α-oxo thiocyanates in very good yields and with high selectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl(thiocyanato)azanium undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic substitution, and free radical thiocyanation . These reactions are catalyzed by transition metals or nonmetals and can be carried out using traditional techniques or stoichiometric oxidants .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium thiocyanate, acetic acid, and various photocatalysts such as Eosin Y . Reaction conditions often involve the use of visible light or electrical energy to initiate the thiocyanation process .
Major Products Formed: The major products formed from these reactions include thiocyanato-containing azaspirotrienediones, benzoxazines, and iminoisobenzofurans
Scientific Research Applications
Ethyl(thiocyanato)azanium has a wide range of scientific research applications. In chemistry, it is used as a synthetic precursor for the production of organosulfur compounds . In biology and medicine, it has been studied for its bactericidal, fungicidal, and insecticidal properties . Additionally, it is used in the design of insecticidal, fungicidal, and bactericidal agents in agrochemistry .
Mechanism of Action
The mechanism of action of ethyl(thiocyanato)azanium involves the generation of SCN radicals via one-electron oxidation of the SCN anion . These radicals then add to the substrate, leading to the formation of various thiocyanato-containing compounds . The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-sulfur bonds .
Comparison with Similar Compounds
Ethyl(thiocyanato)azanium can be compared to other organothiocyanates, such as isothiocyanates, trifluoromethylthiolates, and thiocarbamates . These compounds share similar chemical properties and applications but differ in their specific functional groups and reactivity. This compound is unique due to its specific structure and the types of reactions it undergoes .
List of Similar Compounds:- Isothiocyanates
- Trifluoromethylthiolates
- Thiocarbamates
Properties
Molecular Formula |
C3H7N2S+ |
---|---|
Molecular Weight |
103.17 g/mol |
IUPAC Name |
ethyl(thiocyanato)azanium |
InChI |
InChI=1S/C3H6N2S/c1-2-5-6-3-4/h5H,2H2,1H3/p+1 |
InChI Key |
KXIZVOQQPNUQTM-UHFFFAOYSA-O |
Canonical SMILES |
CC[NH2+]SC#N |
Origin of Product |
United States |
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